molecular formula C15H16N6O4S B2982995 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034575-46-5

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2982995
CAS No.: 2034575-46-5
M. Wt: 376.39
InChI Key: ABPFQJHCCRWADI-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine ring, a pyrazole moiety, and a benzenesulfonamide group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with methanol under basic conditions to introduce the methoxy groups.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the triazine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring can participate in hydrogen bonding and π-π interactions, while the pyrazole and sulfonamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-imidazol-1-yl)benzenesulfonamide
  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-triazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to the presence of the pyrazole ring, which can confer unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4S/c1-24-14-18-13(19-15(20-14)25-2)10-17-26(22,23)12-6-4-11(5-7-12)21-9-3-8-16-21/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPFQJHCCRWADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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